molecular formula C8H15ClO3S B13523302 3-(Cyclopentyloxy)propane-1-sulfonyl chloride

3-(Cyclopentyloxy)propane-1-sulfonyl chloride

Cat. No.: B13523302
M. Wt: 226.72 g/mol
InChI Key: SSWODYSFDNOPFT-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO3S. It is a sulfonyl chloride derivative characterized by the presence of a cyclopentyloxy group attached to a propane-1-sulfonyl chloride backbone. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride typically involves the reaction of cyclopentanol with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclopentanol+Propane-1-sulfonyl chloride3-(Cyclopentyloxy)propane-1-sulfonyl chloride+HCl\text{Cyclopentanol} + \text{Propane-1-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopentanol+Propane-1-sulfonyl chloride→3-(Cyclopentyloxy)propane-1-sulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Reaction with nucleophiles to form sulfonamides and sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of zirconium tetrachloride.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines or alcohols under basic conditions.

Major Products

Scientific Research Applications

3-(Cyclopentyloxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with amines to form stable sulfonamide bonds .

Comparison with Similar Compounds

Similar Compounds

    1-Propanesulfonyl chloride: A simpler sulfonyl chloride without the cyclopentyloxy group.

    3-Chloropropanesulfonyl chloride: Similar structure but with a chlorine atom instead of the cyclopentyloxy group.

Uniqueness

3-(Cyclopentyloxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

3-cyclopentyloxypropane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c9-13(10,11)7-3-6-12-8-4-1-2-5-8/h8H,1-7H2

InChI Key

SSWODYSFDNOPFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCCS(=O)(=O)Cl

Origin of Product

United States

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